4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl, methylphenyl, and methylpiperazinyl groups, as well as a carbonitrile group.
Preparation Methods
The synthesis of 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and methylphenyl groups. The final step involves the incorporation of the methylpiperazinyl group and the carbonitrile group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cellular processes such as cell division and proliferation, which is particularly relevant in cancer research .
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine
- 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carboxamide These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity .
Biological Activity
The compound 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile (commonly referred to as compound A ) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound A can be represented by the following structural formula:
Biological Activity Overview
Compound A exhibits a range of biological activities, primarily through its interaction with various biological targets. Key areas of interest include:
- Dopamine Transporter Inhibition : Similar compounds have shown significant inhibition of the dopamine transporter (DAT), which is critical in the treatment of disorders such as depression and addiction. For instance, modifications in related structures have yielded potent DAT inhibitors with K(i) values as low as 11 nM, indicating strong binding affinity and potential for therapeutic use in cocaine addiction treatment .
- Antiparasitic Activity : Research indicates that pyrimidine derivatives can inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of the malaria parasite. Analogues of compound A have demonstrated promising inhibitory activity with K(i) values ranging from 1.3 to 243 nM against both wild-type and mutant strains of PfDHFR .
The mechanisms through which compound A exerts its biological effects are multifaceted:
- Inhibition of Neurotransmitter Reuptake : By acting as a DAT inhibitor, compound A may enhance dopaminergic signaling, which is beneficial in conditions characterized by reduced dopamine levels.
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites of enzymes like PfDHFR, disrupting essential metabolic pathways in parasites.
Case Studies and Research Findings
Several studies have explored the biological activity of compound A and its analogues:
Study 1: Dopamine Transporter Inhibition
A study published in the Journal of Medicinal Chemistry examined several pyrimidine derivatives, including those structurally similar to compound A. The findings revealed that certain modifications could significantly enhance DAT inhibition, suggesting a pathway for developing new treatments for substance abuse disorders .
Study 2: Antimalarial Efficacy
In another investigation focusing on antimalarial agents, a series of pyrimidine derivatives were synthesized and tested against PfDHFR. The results indicated that compounds with specific substitutions at the 6-position exhibited enhanced inhibitory activity, with implications for developing more effective antimalarial therapies .
Data Tables
Compound | Target | K(i) Value (nM) | Activity |
---|---|---|---|
Compound A | DAT | 11 | High affinity inhibitor |
Compound B | PfDHFR (wild-type) | 1.3 | Potent inhibitor |
Compound C | PfDHFR (mutant) | 208 | Moderate inhibitor |
Properties
IUPAC Name |
4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-17-8-10-18(11-9-17)21-20(16-24)23(28-14-12-27(2)13-15-28)26-22(25-21)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEREADEJCKPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCN(CC4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.